molecular formula C17H18N2O4S B6416022 4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid CAS No. 1261951-31-8

4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid

Cat. No.: B6416022
CAS No.: 1261951-31-8
M. Wt: 346.4 g/mol
InChI Key: FBJGVCAWURHNNW-UHFFFAOYSA-N
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Description

4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid is an organic compound that features a piperidine ring, a sulfonyl group, and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid typically involves the following steps:

    Formation of the Piperidin-1-ylsulfonyl Intermediate: This step involves the reaction of piperidine with a sulfonyl chloride to form the piperidin-1-ylsulfonyl intermediate.

    Coupling with Nicotinic Acid: The intermediate is then coupled with nicotinic acid under suitable conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The nicotinic acid moiety may also play a role in modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid
  • 4-[4-(Piperidin-1-ylsulfonyl)phenyl]pyridine
  • 4-[4-(Piperidin-1-ylsulfonyl)phenyl]quinoline

Uniqueness

4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid is unique due to the presence of the nicotinic acid moiety, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

4-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(21)16-12-18-9-8-15(16)13-4-6-14(7-5-13)24(22,23)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJGVCAWURHNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=NC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692801
Record name 4-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261951-31-8
Record name 4-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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